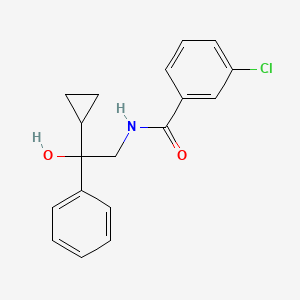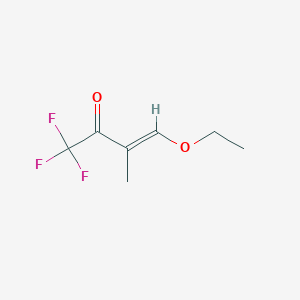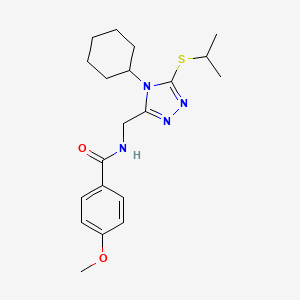
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
One significant application is in enhancing the ability of nerve growth factor (NGF) to stimulate neurite outgrowths. This is evident in a study where a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), was synthesized. The study focused on evaluating the potential of B-355252 to enhance NGF-induced neurite outgrowths using NS-1 cells (Williams et al., 2010).
Molecular Geometry and Vibrational Frequencies Analysis
Another application involves understanding the molecular geometry and vibrational frequencies of related sulfonamide compounds. A study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide used Density Functional Theory (DFT) for molecular geometry and vibrational frequency calculations, comparing them with experimental data. This research provides insights into the stability and molecular interactions of these compounds (Sarojini et al., 2012).
PET Imaging Agent Synthesis
In the field of imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging human CCR8. This research highlights the role of such compounds in diagnostic imaging and potentially in therapeutic monitoring (Wang et al., 2008).
Antiestrogenic Activity
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide and its derivatives have been studied for their potential antiestrogenic activity. Research indicates that some derivatives demonstrate significant antiestrogenic activity, which could be valuable in the development of new therapeutic agents (Jones et al., 1979).
Antimicrobial Activity Assessment
The antimicrobial activity of sulfonamide derivatives, including those related to this compound, has been assessed in various studies. These compounds have been evaluated for their effectiveness against different microbial strains, providing insights into their potential as antimicrobial agents (El-Gaby et al., 2018).
Fluorescence Sensing and Imaging
Sulfonamide derivatives have been used in developing fluorescence sensors for detecting ions like Al3+ in aqueous systems. These compounds' ability to enhance fluorescence upon binding specific ions demonstrates their potential in analytical chemistry and biological studies (Mondal et al., 2015).
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-15-9-5-8-12-18(15)21-25(22,23)20-14-13-19(24-4-2)16-10-6-7-11-17(16)20/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCJTQHVCPRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)